molecular formula C8H7F3O3 B2703849 2-Methoxy-5-(trifluoromethoxy)phenol CAS No. 895572-36-8

2-Methoxy-5-(trifluoromethoxy)phenol

Cat. No.: B2703849
CAS No.: 895572-36-8
M. Wt: 208.136
InChI Key: PORCXQLOOCXXPL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methoxyphenol with trifluoromethoxy-containing reagents under specific conditions

Industrial Production Methods

Industrial production of 2-Methoxy-5-(trifluoromethoxy)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
  • 2-(Trifluoromethoxy)phenol
  • 2-Methoxy-5-(trifluoromethyl)phenol

Uniqueness

2-Methoxy-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the phenol ring. This arrangement can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORCXQLOOCXXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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